

Application Notes and Protocols for AZ7976 in Cardiovascular Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of cardiovascular studies utilizing **AZ7976**, a highly potent and selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). The provided protocols are based on established methodologies for evaluating RXFP1 agonists and can be adapted for specific research needs.

Introduction to AZ7976

AZ7976 is a novel, sub-nanomolar potency agonist for the human RXFP1 receptor, with a reported pEC50 of over 10.5.[1][2] As an orally bioavailable small molecule, it offers a significant advantage over peptide-based RXFP1 agonists, such as recombinant human relaxin-2 (serelaxin), which have short half-lives and require intravenous administration.[2] Activation of RXFP1 is a promising therapeutic strategy for various cardiovascular diseases due to its known roles in promoting vasodilation, reducing fibrosis, and exerting anti-inflammatory effects.[3][4] Preclinical studies with related RXFP1 agonists have demonstrated beneficial effects in models of heart failure and atherosclerosis.[5][6] AZ7976 was identified as a lead compound for continued optimization, leading to the development of the clinical candidate AZD5462.[6]

Mechanism of Action and Signaling Pathways

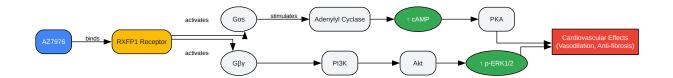


Methodological & Application

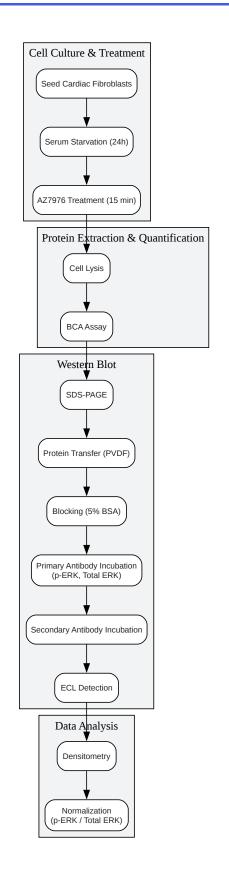
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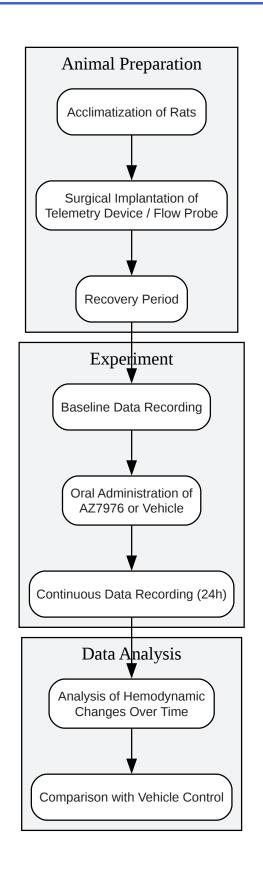
AZ7976 acts as an allosteric agonist at the RXFP1 receptor.[1] Upon binding, it potentiates the receptor's signaling cascade, primarily through G-protein coupling. The activation of RXFP1 by agonists like **AZ7976** is known to stimulate multiple downstream pathways, including the activation of adenylyl cyclase to produce cyclic AMP (cAMP) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[7] These pathways are crucial mediators of the cardiovascular effects of RXFP1 activation.











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